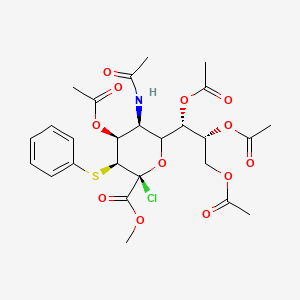

5-(Acetylamino)-2-chloro-2,5-dideoxy-3-S-phenyl-3-thio-D-erythro-alpha-L-gluco-2-nonulopyranosonic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Acetylamino)-2-chloro-2,5-dideoxy-3-S-phenyl-3-thio-D-erythro-alpha-L-gluco-2-nonulopyranosonic Acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a chlorine atom, and a phenyl-thio group attached to a nonulopyranosonic acid backbone. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetylamino)-2-chloro-2,5-dideoxy-3-S-phenyl-3-thio-D-erythro-alpha-L-gluco-2-nonulopyranosonic Acid involves multiple steps, starting from readily available precursors. The process typically includes the following steps:

Formation of the Nonulopyranosonic Acid Backbone: This step involves the construction of the nonulopyranosonic acid skeleton through a series of aldol condensations and cyclization reactions.

Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Attachment of the Phenyl-Thio Group: This step involves the nucleophilic substitution of a suitable phenyl-thio precursor onto the chlorinated intermediate.

Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

5-(Acetylamino)-2-chloro-2,5-dideoxy-3-S-phenyl-3-thio-D-erythro-alpha-L-gluco-2-nonulopyranosonic Acid undergoes various chemical reactions, including:

Oxidation: The phenyl-thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: The acetylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biochemical Applications

2.1 Sialidase Inhibition

One of the primary applications of this compound is as an inhibitor of sialidase enzymes. Sialidases are critical in various biological processes, including cell signaling and pathogen interaction. The inhibition of these enzymes can lead to therapeutic effects in diseases where sialic acid metabolism is disrupted.

- Case Study: Research indicates that derivatives similar to this compound can effectively inhibit sialidases, thereby preventing the release of sialic acids from glycoproteins and glycolipids, which is essential for certain viral infections .

2.2 Glycogen Phosphorylase Inhibition

The compound has also been identified as a glycogen phosphorylase inhibitor, which plays a crucial role in glucose metabolism. By inhibiting this enzyme, the compound can potentially lower blood glucose levels.

- Case Study: A study demonstrated that administration of glycogen phosphorylase inhibitors led to improved muscle function and metabolic parameters in diabetic rat models. This suggests that compounds like 5-(Acetylamino)-2-chloro-2,5-dideoxy-3-S-phenyl-3-thio-D-erythro-alpha-L-gluco-2-nonulopyranosonic acid may provide therapeutic benefits in managing diabetes .

Pharmacological Applications

3.1 Antiviral Activity

The antiviral properties of this compound have been explored due to its ability to interfere with viral sialidases, which are essential for viral replication and spread.

- Case Study: In vitro studies have shown that compounds structurally related to this one exhibit significant antiviral activity against influenza viruses by inhibiting their sialidase activity .

3.2 Cancer Therapeutics

Research has suggested that manipulating sialic acid pathways can affect tumor progression and metastasis. Compounds that inhibit sialidases may reduce tumor growth by altering cell surface glycosylation patterns.

- Case Study: A study on cancer cell lines indicated that treatment with sialidase inhibitors led to reduced cell proliferation and increased apoptosis, highlighting the potential use of such compounds in cancer therapy .

Data Table: Comparative Analysis of Sialidase Inhibitors

| Compound Name | Mechanism of Action | Target Enzyme | Potential Application |

|---|---|---|---|

| 5-(Acetylamino)-2-chloro-2,5-dideoxy... | Sialidase Inhibition | Viral Sialidases | Antiviral Therapy |

| Compound A | Sialidase Inhibition | Bacterial Sialidases | Antibacterial Therapy |

| Compound B | Glycogen Phosphorylase Inhibition | Glycogen Phosphorylase | Diabetes Management |

Mecanismo De Acción

The mechanism of action of 5-(Acetylamino)-2-chloro-2,5-dideoxy-3-S-phenyl-3-thio-D-erythro-alpha-L-gluco-2-nonulopyranosonic Acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the phenyl-thio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

5-(Acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester: Another compound with an acetylamino group and phenyl-thio group, but with a different backbone structure.

4-Phenyl-3-butenoic acid: Shares the phenyl-thio group but lacks the acetylamino and chlorine functionalities.

Uniqueness

5-(Acetylamino)-2-chloro-2,5-dideoxy-3-S-phenyl-3-thio-D-erythro-alpha-L-gluco-2-nonulopyranosonic Acid is unique due to its specific combination of functional groups and its nonulopyranosonic acid backbone, which confer distinct chemical and biological properties.

Actividad Biológica

5-(Acetylamino)-2-chloro-2,5-dideoxy-3-S-phenyl-3-thio-D-erythro-alpha-L-gluco-2-nonulopyranosonic acid, commonly referred to as compound GC5153, is a complex organic molecule with notable biological activities. This article explores its biological functions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of modified sialic acids, which are derivatives of neuraminic acid. Its structure includes:

- An acetylamino group

- A chlorinated dideoxy sugar backbone

- A phenyl thioether group

This unique configuration suggests potential interactions with various biological systems, particularly in relation to sialic acid metabolism and its role in cell signaling.

- Sialidase Inhibition :

- Antiviral Properties :

- Cell Adhesion Modulation :

Case Studies and Experimental Results

-

In Vitro Studies :

- In a study examining the effects of GC5153 on human cell lines, it was found that the compound significantly reduced the activity of sialidases NEU1 and NEU2, leading to increased levels of sialylated glycoproteins on the cell surface . This suggests a potential therapeutic application in diseases characterized by altered sialic acid metabolism.

- Antiviral Efficacy :

- Impact on Cancer Cell Behavior :

Data Tables

Propiedades

IUPAC Name |

methyl (2S,3S,4S,5S)-5-acetamido-4-acetyloxy-2-chloro-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32ClNO12S/c1-13(29)28-20-22(21(38-16(4)32)19(37-15(3)31)12-36-14(2)30)40-26(27,25(34)35-6)24(23(20)39-17(5)33)41-18-10-8-7-9-11-18/h7-11,19-24H,12H2,1-6H3,(H,28,29)/t19-,20+,21-,22?,23+,24+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRSUTGMKNMKAW-CSKOYBJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)SC2=CC=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H]([C@@H]([C@](OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)SC2=CC=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClNO12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.